L-Proline, L-prolyl-L-lysyl-L-alanyl-L-leucyl-L-arginyl-
Description
L-Proline is a cyclic imino acid with a five-membered pyrrolidine ring, distinguishing it from other amino acids due to its secondary amino group. This unique structure confers rigidity to proteins, particularly collagen, by stabilizing tertiary structures and reducing conformational flexibility . Beyond its role in protein synthesis, L-proline serves as an organocatalyst in green chemistry (e.g., synthesizing hydrazide derivatives and pyrans) , enhances stress tolerance in yeast , and stabilizes anthocyanins in food science .
The peptide L-prolyl-L-lysyl-L-alanyl-L-leucyl-L-arginyl- (hereafter referred to as the target peptide) is a pentapeptide composed of L-proline followed by lysine, alanine, leucine, and arginine.
Properties
CAS No. |
646030-76-4 |
|---|---|
Molecular Formula |
C31H56N10O7 |
Molecular Weight |
680.8 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-pyrrolidine-2-carbonyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C31H56N10O7/c1-18(2)17-23(28(45)39-22(11-7-15-36-31(33)34)29(46)41-16-8-12-24(41)30(47)48)40-25(42)19(3)37-27(44)21(9-4-5-13-32)38-26(43)20-10-6-14-35-20/h18-24,35H,4-17,32H2,1-3H3,(H,37,44)(H,38,43)(H,39,45)(H,40,42)(H,47,48)(H4,33,34,36)/t19-,20-,21-,22-,23-,24-/m0/s1 |
InChI Key |
PRKFPKVXAVGFEA-BTNSXGMBSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]2CCCN2 |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)O)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C2CCCN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline, L-prolyl-L-lysyl-L-alanyl-L-leucyl-L-arginyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.
Deprotection: Protecting groups on the amino acids are removed using TFA (Trifluoroacetic acid) to expose reactive sites for further coupling.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like TIS (Triisopropylsilane).
Industrial Production Methods
Industrial production of this peptide compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, genes encoding the peptide sequence are inserted into bacterial or yeast expression systems, allowing for the production of the peptide in large quantities. The peptide is then purified using chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
L-Proline, L-prolyl-L-lysyl-L-alanyl-L-leucyl-L-arginyl- can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific amino acid residues, particularly those with reactive side chains like lysine and arginine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of disulfide bonds between cysteine residues, while reduction may result in the cleavage of such bonds.
Scientific Research Applications
L-Proline, L-prolyl-L-lysyl-L-alanyl-L-leucyl-L-arginyl- has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in asymmetric synthesis and as a building block for more complex molecules.
Biology: Studied for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of biodegradable polymers and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of L-Proline, L-prolyl-L-lysyl-L-alanyl-L-leucyl-L-arginyl- involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For example, it may inhibit or activate signaling pathways involved in cell growth, differentiation, or apoptosis. The exact mechanism depends on the specific context and application.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analysis
Key Features of the Target Peptide:
- L-Proline : Introduces kinks or turns in peptide chains due to its cyclic structure .
- L-Lysine and L-Arginine : Provide cationic charges, enabling interactions with anionic membranes or nucleic acids.
- Hydrophobic Residues (Alanine, Leucine) : Contribute to amphipathic properties, balancing solubility and membrane interaction.
Comparative Structural Data:
*Calculated based on amino acid residues: Pro (115.13) + Lys (146.19) + Ala (89.09) + Leu (131.18) + Arg (174.20).
Functional Differences
(b) Stability and Interactions:
Stability Enhancement
Stress Tolerance Mechanisms
Critical Analysis of Key Differences
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
